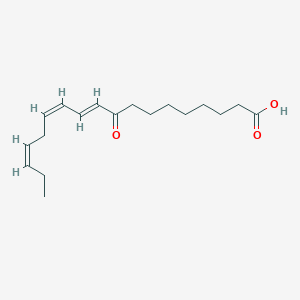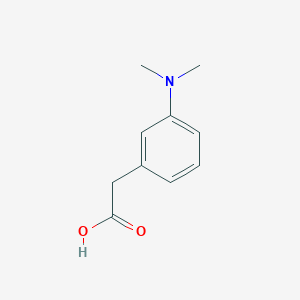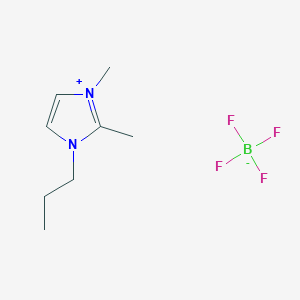
9-OxoOTrE
Overview
Description
9-OxoOTrE is a synthetic derivative of oxophytodienoic acid, which belongs to the oxylipin family. Oxylipins are metabolites formed through the oxidation of polyunsaturated fatty acids . This compound exhibits antimicrobial activity against plant pathogenic microorganisms, including bacteria and fungi .
Mechanism of Action
Target of Action
9-OxoOTrE, also known as 9-KOTrE, is primarily an antifungal agent . Its primary targets are plant pathogenic microorganisms, including fungi such as B. cinerea, C. herbarum, P. infestans, and P. parasitica . These organisms are responsible for various plant diseases, and this compound’s action against them helps protect plants from these pathogens.
Mode of Action
The mode of action of this compound is based on its electrophilic nature . As an electrophile, this compound can form covalent bonds with nucleophilic entities in the target organisms. This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their activity.
Result of Action
The result of this compound’s action is the inhibition of the growth and activity of its target pathogens . By disrupting their normal functioning, this compound prevents these organisms from causing disease in plants.
Biochemical Analysis
Biochemical Properties
9-OxoOTrE plays a significant role in biochemical reactions. It is produced by the oxidation of 9-HpOTrE . The compound exhibits antimicrobial activity through a mechanism based on their electrophilic nature
Cellular Effects
This compound has been found to exhibit antimicrobial activity against various microorganisms, including B. cinerea, C. herbarum, P. infestans, and P. parasitica This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves the modulation of gene expression related to stress and developmental pathways in plants . It functions by mimicking natural oxylipins, thereby interacting with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments .
Metabolic Pathways
This compound is involved in the metabolic pathway of alpha-Linolenic acid (ALA) oxylipin metabolism by ALOX5, ALOX15, and cytochrome P450
Preparation Methods
The synthetic route to 9-OxoOTrE involves the oxidation of 9-HpOTrE. Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the available literature.
Chemical Reactions Analysis
9-OxoOTrE’s electrophilic nature contributes to its antifungal properties. While detailed reagents and conditions are scarce, it likely undergoes reactions such as oxidation, reduction, and substitution. The major products formed from these reactions remain to be fully elucidated.
Scientific Research Applications
Researchers have explored 9-OxoOTrE’s applications in various fields:
Chemistry: Its unique structure makes it an interesting target for further synthetic studies.
Biology: Investigating its impact on plant-pathogen interactions and signaling pathways.
Medicine: Potential therapeutic applications, although further research is needed.
Industry: Its antimicrobial properties may find use in agriculture or pharmaceuticals.
Comparison with Similar Compounds
While specific comparisons are limited, researchers may explore related compounds to understand 9-OxoOTrE’s uniqueness better.
Properties
IUPAC Name |
(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHDMUPTZYZIGR-CUHSZNQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?
A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists this compound as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like this compound. Further research focusing on this compound itself would be needed to answer questions about its specific interactions, properties, and effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)









![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)

